4-Fluorobenzyl bromide

Overview

Description

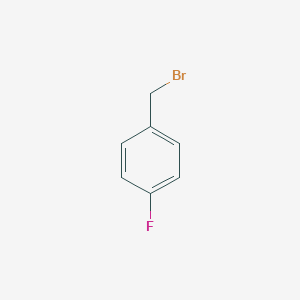

4-Fluorobenzyl bromide (CAS: 459-46-1, molecular formula: C₇H₆BrF) is a halogenated aromatic compound widely used as an alkylating agent in organic synthesis. Its structure consists of a benzyl group substituted with a fluorine atom at the para position and a bromine atom at the benzylic carbon. The compound reacts via an SN2 mechanism, where the bromine serves as a leaving group, enabling the 4-fluorobenzyl moiety to covalently bind nucleophiles such as amines, thiols, or oxygen-containing groups .

Preparation Methods

Bromination of 4-Fluorotoluene

The direct bromination of 4-fluorotoluene represents a foundational synthetic route for 4-fluorobenzyl bromide. This method involves the substitution of a hydrogen atom on the methyl group with bromine under controlled conditions.

Reaction Mechanism and Catalysts

The reaction typically employs bromine (Br₂) in the presence of Lewis acid catalysts such as iron (Fe) or aluminum bromide (AlBr₃) . These catalysts facilitate the generation of bromonium ions (Br⁺), which attack the methyl group’s benzylic position. The selectivity for monobromination is achieved by maintaining stoichiometric control and moderate temperatures (40–60°C) .

Ether Cleavage Using Hydrobromic Acid

A patented method for synthesizing this compound involves the cleavage of 4-fluoro-benzyl ethers using hydrobromic acid (HBr). This approach is advantageous for substrates where direct bromination is sterically or electronically challenging.

Reaction Protocol

In a representative procedure, 4-fluoro-3-phenoxy-benzyl ether is refluxed with 48% aqueous HBr and acetic acid for 6–8 hours . The acidic conditions protonate the ether oxygen, enabling nucleophilic attack by bromide ions. The resulting this compound is isolated via extraction with methylene chloride, followed by drying and vacuum distillation .

Yield and Scalability

Example 1 of the patent reports a 70% yield when using potassium carbonate and copper(I) oxide as co-catalysts . The process is scalable to industrial volumes, with reaction temperatures maintained between 140–180°C to accelerate cleavage without degrading the product .

Halogenation of 4-Fluorobenzyl Alcohol with Phosphorus Tribromide

The conversion of 4-fluorobenzyl alcohol to its bromide derivative using phosphorus tribromide (PBr₃) is a versatile and high-yielding method.

Reaction Conditions

In this SN2 reaction, PBr₃ acts as both a halogenating agent and a Lewis acid. The alcohol is dissolved in a nonpolar solvent like cyclohexane and treated with PBr₃ at 0–50°C . The exothermic reaction is quenched with ice water, and the product is extracted, dried, and distilled under reduced pressure .

Advantages and Limitations

This method achieves near-quantitative yields (>95%) in laboratory settings but requires careful handling of moisture-sensitive reagents . Industrial adaptations replace PBr₃ with dibromo-triphenylphosphorane to reduce byproduct formation .

Comparative Analysis of Preparation Methods

The table below summarizes the key parameters of each synthesis route:

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzyl bromide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile such as an amine, alcohol, or thiol.

Oxidation and Reduction: Although less common, this compound can undergo oxidation to form 4-fluorobenzaldehyde or reduction to form 4-fluorotoluene.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium carbonate (K2CO3), or amines are commonly used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Major Products:

Nucleophilic Substitution: The major products are substituted benzyl derivatives, such as 4-fluorobenzylamine or 4-fluorobenzyl alcohol.

Oxidation: The major product is 4-fluorobenzaldehyde.

Reduction: The major product is 4-fluorotoluene.

Scientific Research Applications

Synthetic Organic Chemistry

4-Fluorobenzyl bromide serves as an alkylating agent in organic synthesis, primarily through nucleophilic substitution reactions. The compound can effectively introduce the 4-fluorobenzyl group into various substrates, modifying their chemical properties and biological activities. It typically undergoes SN2 reactions where the bromine atom is displaced by nucleophiles, facilitating the formation of new covalent bonds .

Common Reactions and Derivatives

| Reaction Type | Example Compound | Notes |

|---|---|---|

| Alkylation | 3-acetyl-1-(4-fluorobenzyl)-4-hydroxy-1H-indole | Used in drug design and development |

| Synthesis of Isatin Derivatives | 1-(4-fluorobenzyl)-5-(pyrrolidine-1-sulfonyl)isatin | Potential therapeutic agents |

| Formation of Adenine Analogues | 8-bromo-9-(4-fluorobenzyl) adenine | Investigated for antiviral properties |

Medicinal Chemistry

In medicinal chemistry, this compound is instrumental in developing new pharmaceuticals. Its derivatives have shown promise as inhibitors of various biological targets, including enzymes such as tyrosinase. For instance, studies have reported the synthesis of 4-(4-fluorobenzyl)piperazine derivatives that exhibit significant inhibitory activity against tyrosinase with low micromolar IC50 values . These compounds are being explored for their potential in treating conditions such as hyperpigmentation and certain types of cancer.

Case Study: Tyrosinase Inhibition

A recent study focused on optimizing 4-fluorobenzylpiperazine compounds to enhance their affinity for tyrosinase. The resulting inhibitors demonstrated competitive inhibition with IC50 values indicating effective binding to the enzyme's active site . This highlights the utility of this compound in designing selective enzyme inhibitors.

Material Science

Beyond organic synthesis and medicinal applications, this compound is also utilized in material science. It can be employed in the synthesis of polymers and other materials where fluorinated groups impart unique properties such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 4-fluorobenzyl bromide primarily involves its role as an alkylating agent. It reacts with nucleophiles, such as amines and thiols, to form covalent bonds. This property makes it useful in the synthesis of various compounds, including pharmaceuticals and agrochemicals . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Structural and Electronic Effects

4-Fluorobenzyl bromide belongs to a family of benzyl bromide derivatives with varying substituents. Key analogs include:

| Compound | Substituent | Electronic Effect | Steric Profile |

|---|---|---|---|

| This compound | -F (para) | Electron-withdrawing (-I) | Moderate steric hindrance |

| 4-Methylbenzyl bromide | -CH₃ (para) | Electron-donating (+I) | Low steric hindrance |

| 2-Bromobenzyl bromide | -Br (ortho) | Electron-withdrawing (-I) | High steric hindrance |

| 4-Nitrobenzyl bromide | -NO₂ (para) | Strongly electron-withdrawing | Moderate steric hindrance |

Key Observations :

- Reactivity in SN2 Reactions : The electron-withdrawing fluorine in this compound activates the benzylic carbon for nucleophilic attack, enhancing reaction rates compared to electron-donating groups (e.g., -CH₃ in 4-methylbenzyl bromide) .

- Steric Effects: Ortho-substituted analogs (e.g., 2-bromobenzyl bromide) exhibit reduced reactivity in alkylation due to steric hindrance, as seen in failed N-alkylation reactions with 2-aminophenylacetylene .

Reaction Efficiency and Selectivity

Huisgen Cycloaddition vs. N-Alkylation

- This compound, along with 4-methylbenzyl bromide and 4-nitrobenzyl bromide, participates in Huisgen cycloaddition but fails to yield N-alkylated products in reactions with sterically hindered nucleophiles like 2-aminophenylacetylene. This limitation is attributed to steric clashes rather than electronic factors .

- In contrast, less hindered alkylating agents (e.g., 1-bromobutane) successfully undergo N-alkylation under similar conditions .

Yields in Specific Reactions

- Quaternary Ammonium Salt Formation : Reacting this compound with activated esters in acetonitrile yields quaternary ammonium salts at 87% efficiency, outperforming bulkier analogs like isobutyl bromide (10% yield) due to favorable steric compatibility .

- Coumarin Synthesis: Substituted 3-benzylcoumarins synthesized using this compound show higher lipophilicity and metabolic stability compared to non-fluorinated derivatives, making them advantageous in drug design .

Market and Industrial Relevance

- Dominance in Pharmaceuticals : Over 80% of this compound production is directed toward pharmaceutical intermediates, whereas 4-nitrobenzyl bromide finds niche use in agrochemicals due to its stronger electron-withdrawing properties .

- Regional Production: China and India dominate synthesis due to cost-effective manufacturing, while Europe and North America focus on high-purity (>99%) grades for precision drug development .

Biological Activity

4-Fluorobenzyl bromide (CHBrF) is an organobromine compound recognized for its diverse applications in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrF

- Molecular Weight : 189.03 g/mol

- Density : 1.54 g/cm³

- Boiling Point : 177 °C

Biological Activity Overview

This compound exhibits significant biological activity, particularly in the context of drug development and synthesis. Its primary applications include:

- Synthesis of Pharmaceuticals : Used as an intermediate in the preparation of various biologically active compounds.

- Antimicrobial Activity : Exhibits properties that may inhibit the growth of certain pathogens.

- Potential as a Cancer Therapeutic : Investigated for its role in targeting specific cancer pathways.

The biological mechanisms through which this compound exerts its effects can be summarized as follows:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can interact with various receptors, potentially altering cellular signaling pathways.

- Antimicrobial Mechanisms : Its bromine and fluorine substituents enhance lipophilicity, facilitating membrane penetration and disrupting microbial cell integrity.

Study 1: Antimicrobial Properties

A study investigated the antimicrobial activity of several halogenated benzyl derivatives, including this compound. The results indicated that this compound showed notable effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control (Penicillin) | 16 | Staphylococcus aureus |

Study 2: Synthesis of Antiviral Agents

Another research effort focused on synthesizing purine derivatives incorporating metal chelating ligands as HIV integrase inhibitors. The study demonstrated that derivatives of this compound exhibited promising antiviral activity, with IC50 values indicating effective inhibition of viral replication.

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| Purine derivative with 4-FBBr | 50 | HIV integrase inhibition |

| Control (Zidovudine) | 25 | Reverse transcriptase |

Safety and Handling

While exploring its biological applications, it is crucial to consider the safety profile of this compound:

- Hazards : Causes severe skin burns and eye damage.

- Safety Precautions : Use appropriate personal protective equipment (PPE) when handling this compound.

Q & A

Basic Research Questions

Q. What is the mechanistic role of 4-fluorobenzyl bromide in alkylation reactions, and how does its reactivity compare to non-fluorinated analogs?

this compound acts as an electrophilic alkylating agent, primarily via an SN2 mechanism , where the bromide is displaced by nucleophiles (e.g., amines, thiols, or oxygen-based nucleophiles). The fluorine substituent at the para position enhances the electrophilicity of the benzyl carbon due to its electron-withdrawing inductive effect, accelerating nucleophilic substitution compared to non-fluorinated benzyl bromides . However, steric hindrance from the benzyl group may reduce reactivity relative to smaller alkyl bromides.

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- 19F NMR : The fluorine atom produces a distinct singlet at δ ≈ -113 ppm (referenced to CFCl3), useful for confirming fluorobenzyl group incorporation .

- 1H NMR : The benzylic CH2 protons resonate as a singlet at δ ~4.5 ppm, while aromatic protons split into characteristic doublets (J ≈ 8–9 Hz) due to coupling with fluorine .

- IR Spectroscopy : Absorptions at ~1651 cm⁻¹ (C=O, if applicable) and ~550–600 cm⁻¹ (C-Br stretch) validate functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact (causes severe irritation) .

- Ventilation : Employ fume hoods to avoid inhalation of vapors (irritant to respiratory tract).

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in nucleophilic substitutions with sterically hindered nucleophiles?

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.

- Base Selection : Use mild bases (e.g., Cs2CO3 or K2CO3) to avoid elimination side reactions.

- Temperature Control : Moderate heating (40–60°C) balances reaction rate and stability of intermediates .

Q. How should researchers address contradictory yield reports in alkylation reactions involving this compound?

Discrepancies in yields (e.g., 39% in pyrrole alkylation vs. 82% in imidazolium salt synthesis ) arise from:

- Nucleophile Strength : Weak nucleophiles (e.g., pyrrole) require longer reaction times.

- Purification Methods : Column chromatography with optimized solvent ratios (e.g., chloroform/hexane 4:1) improves recovery .

- Moisture Sensitivity : Strict anhydrous conditions prevent hydrolysis of the bromide .

Q. What role does the 4-fluorobenzyl group play in enhancing the biological activity of synthesized compounds?

The fluorobenzyl moiety improves lipophilicity and metabolic stability in drug candidates. For example:

- In σ1 receptor ligands, it enhances binding affinity through hydrophobic interactions .

- In HIV integrase inhibitors, the fluorine atom modulates electronic properties to resist enzymatic degradation .

Q. How can researchers mitigate challenges in isolating unstable intermediates during multi-step syntheses using this compound?

- In-Situ Trapping : Use scavengers (e.g., polymer-bound amines) to stabilize reactive intermediates.

- Low-Temperature Workup : Quench reactions at 0–5°C to minimize decomposition.

- Chromatography : Employ flash chromatography with gradient elution (e.g., hexane → ethyl acetate) for rapid purification .

Q. What strategies are effective for designing 4-fluorobenzyl derivatives with tailored electronic properties?

- Electron-Withdrawing Substituents : Introduce nitro (-NO2) or cyano (-CN) groups at the meta position to further activate the benzyl carbon .

- Ortho-Fluorination : Reduces steric hindrance while maintaining electronic effects, as seen in fluorinated benzyl viologens for electrochromic devices .

Q. How can side reactions (e.g., elimination or polymerization) be minimized during large-scale alkylation with this compound?

- Dilute Conditions : Reduce concentration to <0.5 M to limit intermolecular reactions.

- Catalytic Additives : Add KI (1–5 mol%) to enhance bromide displacement via the Finkelstein mechanism .

- Inert Atmosphere : Use argon/nitrogen to prevent oxidation of sensitive nucleophiles .

Q. What are the emerging applications of this compound in synthesizing fluorinated materials for energy storage or biomedical devices?

Properties

IUPAC Name |

1-(bromomethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNPLEPBDPJYRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060032 | |

| Record name | 4-Fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-46-1 | |

| Record name | 4-Fluorobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorobenzyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(bromomethyl)-4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-bromo-p-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUOROBENZYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKL3GW5GWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.